molecular formula C21H18FN3O3S B2553977 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 887214-97-3

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2553977
CAS No.: 887214-97-3
M. Wt: 411.45
InChI Key: WMCKUPUURHIPIZ-UHFFFAOYSA-N
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Description

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a sophisticated chemical reagent designed for advanced pharmaceutical and life science research. This compound features a complex molecular architecture that combines a pyrimido[5,4-b]indol-4-one core with a 2-fluorophenyl substituent and a 1,3-dioxolane-containing sulfanyl side chain. The presence of the fluorophenyl group is often significant in medicinal chemistry for its potential to influence a molecule's binding affinity, metabolic stability, and bioavailability. The 1,3-dioxolane moiety, a common protecting group for carbonyls , and the sulfanyl ether linkage suggest potential applications as a key intermediate in multi-step organic syntheses. Researchers may value this compound for exploring structure-activity relationships in drug discovery projects, particularly in the development of kinase inhibitors or other targeted therapies where the indole and pyrimidine scaffolds are prevalent. Its specific mechanism of action is an area of active investigation, but its structural features make it a promising candidate for probing novel biological pathways. This product is provided as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-14-6-2-4-8-16(14)25-20(26)19-18(13-5-1-3-7-15(13)23-19)24-21(25)29-12-9-17-27-10-11-28-17/h1-8,17,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCKUPUURHIPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dioxolane ring through the acetalization of an aldehyde or ketone with ethylene glycol . This intermediate is then subjected to further reactions to introduce the sulfanyl and fluorophenyl groups, followed by cyclization to form the pyrimidoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at specific sites using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Drug Development

The compound's intricate structure suggests it may serve as a promising candidate for drug development. Its functional groups allow for interactions with specific biological targets, including enzymes and receptors. This property positions it well for applications in:

  • Anticancer Agents : Studies indicate that pyrimidoindole derivatives can exhibit anticancer activity by inhibiting specific pathways involved in tumor growth.
  • Antimicrobial Activity : The presence of the sulfanyl group may enhance the compound's ability to interact with microbial targets, potentially leading to the development of new antibiotics.

Case Studies

Research has highlighted similar compounds that demonstrate biological activity. For instance, derivatives of pyrimidoindole have shown promise in inhibiting cancer cell proliferation in vitro. These findings suggest that 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one could be investigated further for similar effects.

Novel Material Design

The compound's unique structural properties may be beneficial in the design of advanced materials with specific electronic or optical characteristics. Potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : The fluorophenyl group can contribute to the electronic properties required for efficient light emission.
  • Photovoltaics : Its structural features may facilitate charge transfer processes essential for solar energy conversion.

Research Findings

Recent studies on similar compounds have shown their effectiveness in enhancing the performance of OLEDs and solar cells. The exploration of this compound could yield insights into optimizing material properties for these applications.

Building Block for Complex Molecules

This compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions such as:

  • Oxidation and Reduction : The sulfanyl group can be oxidized to form sulfoxides or sulfones, while other functional groups can be modified through reduction reactions.
  • Substitution Reactions : Nucleophilic substitutions can introduce additional functional groups onto the fluorophenyl ring.

Synthetic Routes

The synthesis typically involves multiple steps starting from readily available precursors. Key methods include:

  • Formation of the dioxolane ring through acetalization.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Final assembly of the pyrimidoindole core through cyclization reactions.

Summary of Chemical Reactions

Reaction TypeCommon ReagentsMajor Products Formed
OxidationHydrogen peroxide, m-chloroperbenzoic acidSulfoxides or sulfones
ReductionLithium aluminum hydride, sodium borohydrideReduced derivatives
SubstitutionAmines or thiols under basic conditionsFunctionalized fluorophenyl derivatives

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of the target compound and its analogs, as derived from the evidence:

Compound (Reference) R Group (Position 3) Sulfanyl Substituent Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors
Target Compound 2-Fluorophenyl [2-(1,3-Dioxolan-2-yl)ethyl] ~450 (estimated) ~4.5 1 (estimated) 5 (estimated)
3-Phenyl analog Phenyl 2-(2,3-Dihydroindol-1-yl)-2-oxoethyl 452.5 5.0 1 4
3-(4-Chlorophenyl) analog 4-Chlorophenyl Phenacyl (2-oxo-2-phenylethyl) 449.9 - 1 4
Ethyl ester analog 4-Fluorophenyl Ethyl acetoxyethyl 397.4 4.2 1 6
Azepan-substituted analog Phenyl 2-(Azepan-1-yl)-2-oxoethyl 465.5 - 1 4
Dimethoxyphenyl analog 2-Fluorobenzyl 2-(3,4-Dimethoxyphenyl)ethyl ~527 (calculated) - 1 6
Pyrrolidin-substituted analog 4-Ethoxyphenyl 2-(Pyrrolidin-1-yl)-2-oxoethyl 448.5 - 1 5

Key Observations

Lipophilicity (XLogP3) :

  • The target compound’s dioxolan group likely reduces lipophilicity (estimated XLogP3 ~4.5) compared to the 3-phenyl analog (XLogP3 = 5.0 ). This aligns with the polar nature of the dioxolan ether.
  • Ethyl ester derivatives (e.g., , XLogP3 = 4.2) exhibit even lower lipophilicity due to additional oxygen atoms.

Hydrogen-Bonding Capacity: The dioxolan group increases hydrogen-bond acceptors (estimated 5 vs.

Steric and Electronic Effects: Fluorine at the ortho position (target compound) may introduce steric hindrance and electronic effects distinct from para-substituted analogs (e.g., ).

Sulfanyl Group Diversity :

  • The dioxolan-ethyl chain contrasts with cyclic amines (azepan , pyrrolidin ) or aromatic phenacyl groups , highlighting tunability for target engagement.

Discussion of Structural and Functional Implications

  • Solubility and Bioavailability : The dioxolan moiety in the target compound may confer better solubility than azepan- or phenyl-substituted analogs, critical for oral bioavailability.
  • Electron-Withdrawing Effects: The 2-fluorophenyl group could enhance metabolic stability compared to non-fluorinated analogs, as seen in fluorinated drug candidates .
  • Synthetic Accessibility : Analogs with ester or ether substituents (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting feasible routes for the target compound .

Biological Activity

The compound 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel pyrimidoindole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of the compound typically involves the reaction of 2-fluorophenyl derivatives with dioxolane and sulfanyl groups under controlled conditions. The synthetic route often includes:

  • Formation of the dioxolane ring : Utilizing appropriate diols and aldehydes.
  • Substitution reactions : Introducing the sulfanyl and pyrimidine moieties.

Antimicrobial Activity

Recent studies have shown that compounds containing dioxolane structures exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have demonstrated:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 µg/mL to 1250 µg/mL against specific strains .
  • Antifungal Activity : Compounds with similar structures have shown promising antifungal effects against Candida albicans, indicating a potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Research indicates that pyrimidoindole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some studies report that these compounds can induce G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : Evidence suggests that they may trigger apoptotic pathways in tumor cells, leading to increased cell death .

The biological activity of the compound can be attributed to its unique structural features:

  • Sulfanyl Group : Known for enhancing bioactivity through interactions with cellular targets.
  • Fluorophenyl Moiety : Fluorination often increases lipophilicity and metabolic stability, enhancing the compound's efficacy.

Case Studies

  • Antimicrobial Screening : A study evaluated the biological activity of several dioxolane derivatives, revealing that those with sulfanyl substituents exhibited superior antibacterial effects compared to their non-sulfanylated counterparts .
  • Anticancer Evaluation : In vitro studies on pyrimidoindole derivatives indicated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values as low as 27.3 µM reported for certain derivatives .

Table 1: Biological Activity Summary

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntibacterialStaphylococcus aureus625 µg/mL
Compound BAntifungalCandida albicans500 µg/mL
Compound CAnticancerBreast Cancer (MCF-7)27.3 µM
Compound DAnticancerColon Cancer (HCT-116)6.2 µM

Table 2: Synthesis Conditions

StepReagents UsedConditions
Dioxolane FormationSalicylaldehyde + DiolsCatalytic Mont K10
SulfanylationAppropriate sulfanyl precursorsReflux in organic solvent
Pyrimidoindole FormationReaction with fluorophenyl groupControlled temperature

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